3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one
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Overview
Description
3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is synthesized through a multistep process and has been found to exhibit significant biological activity, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound may exert its antibacterial and antifungal activity through the disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one exhibits significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting antibacterial and antifungal activity. Additionally, this compound has been found to exhibit antioxidant activity, making it a potential candidate for the development of new antioxidants.
Advantages and Limitations for Lab Experiments
The advantages of using 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one in lab experiments include its high purity and yield, as well as its unique chemical structure and potential applications in various fields. However, the limitations of using this compound include its complex synthesis process and potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the research of 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one. One potential direction is the development of new anticancer drugs based on this compound, which may exhibit improved efficacy and reduced toxicity compared to current treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and organic synthesis. Finally, the development of new synthesis methods for this compound may further improve its yield and purity, making it more accessible for future research.
Synthesis Methods
The synthesis of 3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one involves several steps, including the condensation of benzylamine with salicylaldehyde to form 2-hydroxy-1-phenyl-2-(phenylmethyl)ethanone. This intermediate is then reacted with 2-aminophenol to form the spirocyclic benzoxazine ring. The final step involves the cyclization of the benzoxazine ring to form the chromenone structure. This multistep process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
3-benzylspiro[1,3-benzoxazine-2,2'-chromene]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-11-5-7-13-21(19)27-23(24(22)16-17-8-2-1-3-9-17)15-14-18-10-4-6-12-20(18)26-23/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHHYCSEAAPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OC24C=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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